4-Bromo-2,6-difluorophenylboronic Acid: A Technical Guide for Advanced Synthesis
4-Bromo-2,6-difluorophenylboronic Acid: A Technical Guide for Advanced Synthesis
Introduction: The Strategic Advantage of Steric Hindrance and Fluorination in Modern Synthesis
In the landscape of contemporary organic synthesis, particularly within pharmaceutical and materials science discovery, the demand for intricate and highly functionalized molecular architectures is incessant. Arylboronic acids are cornerstone reagents in this endeavor, primarily due to their pivotal role in palladium-catalyzed cross-coupling reactions. Among the vast arsenal of available boronic acids, 4-Bromo-2,6-difluorophenylboronic acid (CAS No. 352535-81-0) has emerged as a strategically significant building block.[1][2][3][4]
The unique substitution pattern of this compound—a bromine atom for further functionalization and two fluorine atoms flanking the boronic acid moiety—imparts a combination of steric hindrance and specific electronic properties. The ortho-difluoro substitution is particularly noteworthy as it can influence the dihedral angle of resulting biaryl systems, a critical parameter in tuning the electronic and physical properties of organic electronics and the pharmacological profile of drug candidates.[5][6] This guide provides an in-depth technical overview of 4-Bromo-2,6-difluorophenylboronic acid, from its synthesis and physicochemical properties to its applications in advanced organic synthesis, with a particular focus on the Suzuki-Miyaura coupling reaction.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective application. 4-Bromo-2,6-difluorophenylboronic acid is a solid at room temperature with a molecular formula of C₆H₄BBrF₂O₂ and a molecular weight of 236.81 g/mol .[1][2][3][4][7]
| Property | Value | Source |
| CAS Number | 352535-81-0 | [1][2][4][7] |
| Molecular Formula | C₆H₄BBrF₂O₂ | [1][2][3][4][7] |
| Molecular Weight | 236.81 g/mol | [1][2][3][4][7] |
| Appearance | Solid | [3] |
| Purity | Typically ≥98% | [3][4] |
Spectroscopic Data:
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Infrared (IR) Spectroscopy: The IR spectrum of 4-Bromo-2,6-difluorophenylboronic acid is characterized by key vibrational modes. A broad absorption band in the region of 3500-3200 cm⁻¹ is indicative of the O-H stretching of the boronic acid group. The C-F stretching vibrations are typically observed in the 1300-1100 cm⁻¹ region. Aromatic C=C stretching vibrations will appear around 1600-1450 cm⁻¹. The C-Br stretching frequency is expected in the lower frequency region, typically around 600-500 cm⁻¹.[1][2]
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the two protons on the phenyl ring. The integration and splitting patterns will be consistent with a symmetrically substituted benzene ring. The acidic protons of the B(OH)₂ group may appear as a broad singlet, the chemical shift of which can be solvent-dependent.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms of the phenyl ring. The carbon attached to the boron atom will exhibit a characteristic broad signal due to quadrupolar relaxation of the boron nucleus. The carbons attached to fluorine will show coupling (¹JC-F), and smaller couplings to other carbons (nJC-F) may also be observed.
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¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing this molecule. A single resonance is expected for the two equivalent fluorine atoms. The chemical shift will be in the typical range for aryl fluorides.[8]
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Mass Spectrometry (MS): Mass spectrometric analysis would be expected to show the molecular ion peak. Due to the presence of bromine, a characteristic isotopic pattern (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) will be observed for the molecular ion and any bromine-containing fragments. Boronic acids can be prone to dehydration to form boroxines (cyclic trimers), which may also be observed under certain ionization conditions.
Synthesis of 4-Bromo-2,6-difluorophenylboronic Acid: A Guided Protocol
The synthesis of 4-Bromo-2,6-difluorophenylboronic acid is typically achieved through a lithium-halogen exchange followed by borylation.[9][10][11] The most common precursor is 1-bromo-3,5-difluorobenzene. The following protocol is a representative procedure based on established methods for the synthesis of arylboronic acids.
Reaction Scheme:
Caption: Synthesis of 4-Bromo-2,6-difluorophenylboronic acid.
Step-by-Step Methodology:
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 1-bromo-3,5-difluorobenzene in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
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Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (n-BuLi) in hexanes is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1-2 hours to ensure complete formation of the aryllithium intermediate.
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Borylation: Triisopropyl borate is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred overnight.
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Work-up and Purification: The reaction is quenched by the slow addition of aqueous hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography, to yield 4-Bromo-2,6-difluorophenylboronic acid.
Causality Behind Experimental Choices:
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Low Temperature (-78 °C): The lithiation step is performed at very low temperatures to prevent side reactions, such as the reaction of the highly basic n-BuLi with the solvent (THF) or undesired rearrangements.
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Anhydrous Conditions: Organolithium reagents are extremely reactive towards water and protic solvents. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used to prevent quenching of the reagents.
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Inert Atmosphere: The use of a nitrogen or argon atmosphere is crucial to prevent the reaction of the organolithium intermediate with oxygen and moisture from the air.
Applications in Suzuki-Miyaura Cross-Coupling Reactions
The primary application of 4-Bromo-2,6-difluorophenylboronic acid is as a coupling partner in Suzuki-Miyaura reactions to synthesize complex biaryl structures.[12] The presence of the ortho-difluoro substituents introduces significant steric bulk, which can be both a challenge and an opportunity in synthesis.
Mechanistic Insights:
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
The sterically hindered nature of 4-Bromo-2,6-difluorophenylboronic acid can make the transmetalation step (the transfer of the aryl group from boron to palladium) the rate-limiting step.[13] Consequently, the choice of catalyst, ligand, and base is critical for achieving high yields. For sterically demanding couplings, bulky and electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps.
Generalized Protocol for Suzuki-Miyaura Coupling:
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Reaction Setup: To a reaction vessel, add the aryl halide, 4-Bromo-2,6-difluorophenylboronic acid (typically 1.1-1.5 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and the ligand (if required).
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Solvent and Base Addition: The vessel is sealed and purged with an inert gas. A degassed solvent (e.g., toluene, dioxane, or DMF) and a degassed aqueous solution of a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃) are added.
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Reaction: The mixture is heated to the desired temperature (typically 80-120 °C) and stirred until the reaction is complete (monitored by TLC, GC, or LC-MS).
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Work-up and Purification: The reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.
Field-Proven Insights:
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Catalyst and Ligand Selection: For coupling with sterically hindered boronic acids, catalysts with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos often provide superior results.
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Base Selection: The choice of base is crucial. Stronger bases like K₃PO₄ or Cs₂CO₃ can accelerate the transmetalation step, particularly in challenging couplings.
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Solvent System: A mixture of an organic solvent and water is commonly used. The aqueous phase is necessary to dissolve the inorganic base and facilitate the reaction.
Applications in Drug Discovery and Materials Science
The biaryl motifs synthesized using 4-Bromo-2,6-difluorophenylboronic acid are prevalent in both pharmaceuticals and organic electronic materials.
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Pharmaceuticals: The introduction of fluorine atoms into drug molecules can significantly enhance their metabolic stability, binding affinity, and bioavailability.[14] The steric hindrance provided by the ortho-difluoro substitution can also be used to lock a molecule into a specific conformation, which can be advantageous for receptor binding. The bromine atom provides a handle for further diversification of the molecular scaffold.
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Materials Science: In the field of organic electronics, the properties of conjugated polymers and small molecules are highly dependent on their molecular structure. The use of 4-Bromo-2,6-difluorophenylboronic acid allows for the synthesis of materials with tailored electronic properties. The fluorine atoms can lower the HOMO and LUMO energy levels of the material, which is beneficial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[15]
Conclusion
4-Bromo-2,6-difluorophenylboronic acid is a highly valuable and versatile building block for advanced organic synthesis. Its unique combination of steric and electronic properties makes it a powerful tool for the construction of complex molecular architectures in drug discovery and materials science. A thorough understanding of its synthesis, properties, and reactivity, particularly in Suzuki-Miyaura cross-coupling reactions, is essential for leveraging its full potential. As the demand for more sophisticated molecules continues to grow, the importance of strategically functionalized reagents like 4-Bromo-2,6-difluorophenylboronic acid will undoubtedly increase.
References
- 1. Buy (4-Bromo-3,5-difluorophenyl)boronic acid [smolecule.com]
- 2. 4-Bromo-2,6-difluorophenylboronic acid | C6H4BBrF2O2 | CID 4125779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Bromo-2,6-difluorophenylboronic acid | CymitQuimica [cymitquimica.com]
- 4. chemuniverse.com [chemuniverse.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. 4-Bromo-2,6-difluorophenylboronic acid [oakwoodchemical.com]
- 8. rsc.org [rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
